molecular formula C12H13N5O B11931891 Foxo1-IN-8

Foxo1-IN-8

Katalognummer: B11931891
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: FKKIINNNZVHPIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Foxo1-IN-8 is a small-molecule inhibitor specifically designed to target the forkhead box O1 (FOXO1) transcription factor. FOXO1 is a member of the forkhead box family of transcription factors, which play crucial roles in regulating various cellular processes, including metabolism, cell cycle progression, and apoptosis. FOXO1 is particularly significant in the context of metabolic diseases such as diabetes and obesity, as it regulates genes involved in gluconeogenesis and glycogenolysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Foxo1-IN-8 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry could be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

Foxo1-IN-8 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine .

Wissenschaftliche Forschungsanwendungen

Foxo1-IN-8 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: Used as a tool compound to study the role of FOXO1 in various chemical pathways.

    Biology: Employed in cell culture studies to investigate the effects of FOXO1 inhibition on cellular processes such as apoptosis and cell cycle progression.

    Medicine: Potential therapeutic applications in treating metabolic diseases like diabetes and obesity by modulating FOXO1 activity.

    Industry: Could be used in the development of new drugs targeting metabolic pathways regulated by FOXO1.

Wirkmechanismus

Foxo1-IN-8 exerts its effects by binding to the FOXO1 transcription factor, thereby inhibiting its activity. This inhibition prevents FOXO1 from binding to the promoters of its target genes, leading to a decrease in the transcription of genes involved in gluconeogenesis and glycogenolysis. The molecular targets and pathways involved include the insulin signaling pathway and various downstream effectors such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6PC) .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Foxo1-IN-8 is unique in its specific targeting of FOXO1, with high selectivity and potency. Unlike other inhibitors, it has been optimized for minimal off-target effects, making it a valuable tool in both research and potential therapeutic applications .

Eigenschaften

Molekularformel

C12H13N5O

Molekulargewicht

243.26 g/mol

IUPAC-Name

2-[2-(methylamino)pyrimidin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C12H13N5O/c1-13-12-15-5-3-9(17-12)10-6-7-8(16-10)2-4-14-11(7)18/h3,5-6,16H,2,4H2,1H3,(H,14,18)(H,13,15,17)

InChI-Schlüssel

FKKIINNNZVHPIR-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC=CC(=N1)C2=CC3=C(N2)CCNC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.